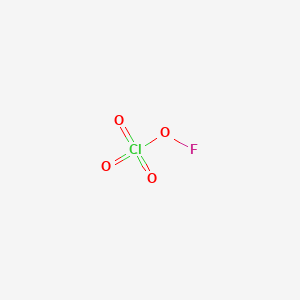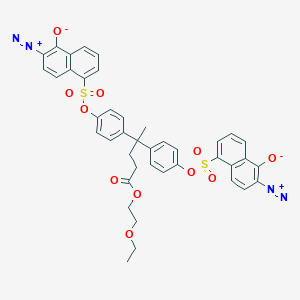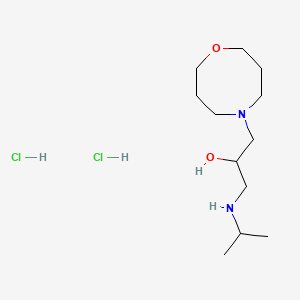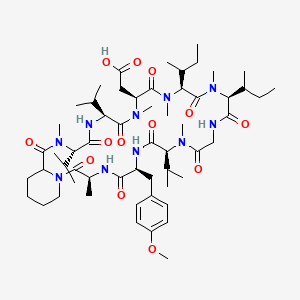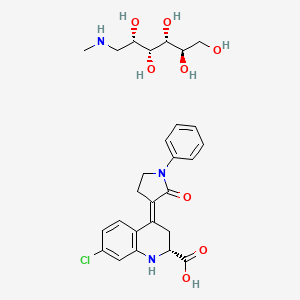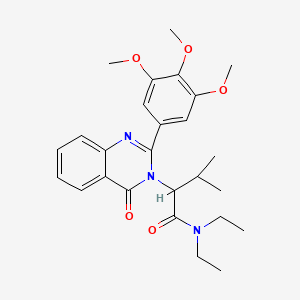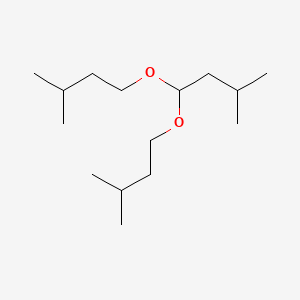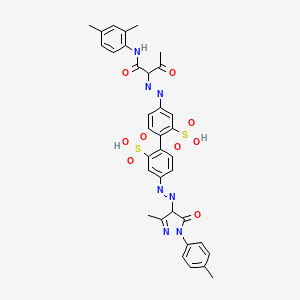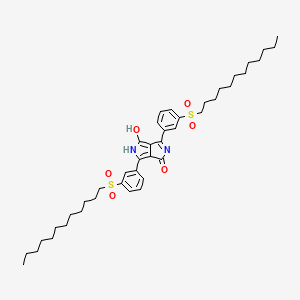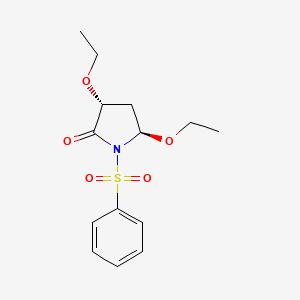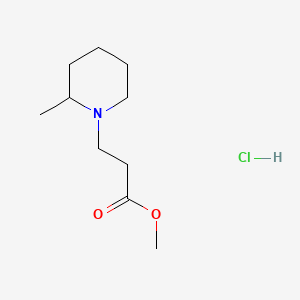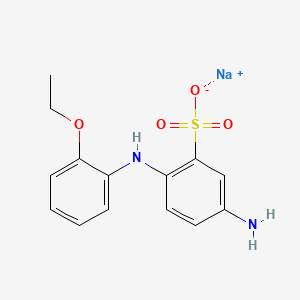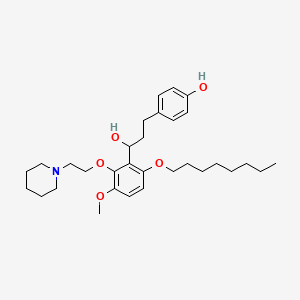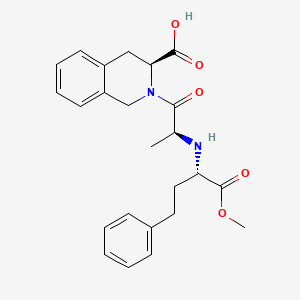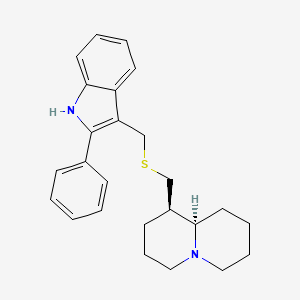
(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” is a complex organic compound that belongs to the class of quinolizines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” typically involves multi-step organic reactions. The starting materials often include indole derivatives and quinolizine precursors. Key steps may involve:
Condensation Reactions: Combining indole derivatives with quinolizine precursors.
Thioether Formation: Introducing the thioether linkage through nucleophilic substitution.
Hydrogenation: Reducing double bonds to achieve the octahydro structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
“(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Further hydrogenation of any remaining double bonds.
Substitution: Reactions at the indole or quinolizine rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Fully Saturated Compounds: From reduction reactions.
Substituted Indoles or Quinolizines: From substitution reactions.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Biological Probes: Used to study biological pathways and mechanisms.
Enzyme Inhibitors: Potential inhibitors of specific enzymes.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: Possible applications in treating diseases.
Industry
Material Science: Potential use in the development of new materials.
Agriculture: Possible applications as agrochemicals.
作用機序
The mechanism of action of “(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” would depend on its specific biological target. Generally, it may involve:
Binding to Receptors: Interacting with specific receptors in the body.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating signaling pathways.
類似化合物との比較
Similar Compounds
Quinolizine Derivatives: Compounds with similar quinolizine structures.
Indole Derivatives: Compounds with similar indole structures.
Uniqueness
“(1R-trans)-Octahydro-1-((((2-phenyl-1H-indol-3-yl)methyl)thio)methyl)-2H-quinolizine” is unique due to its specific combination of indole and quinolizine structures, along with the thioether linkage. This unique structure may confer distinct biological activities and chemical properties.
特性
CAS番号 |
156171-15-2 |
|---|---|
分子式 |
C25H30N2S |
分子量 |
390.6 g/mol |
IUPAC名 |
(1R,9aR)-1-[(2-phenyl-1H-indol-3-yl)methylsulfanylmethyl]-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C25H30N2S/c1-2-9-19(10-3-1)25-22(21-12-4-5-13-23(21)26-25)18-28-17-20-11-8-16-27-15-7-6-14-24(20)27/h1-5,9-10,12-13,20,24,26H,6-8,11,14-18H2/t20-,24+/m0/s1 |
InChIキー |
MEABVBHTTKSDDL-GBXCKJPGSA-N |
異性体SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CSCC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
正規SMILES |
C1CCN2CCCC(C2C1)CSCC3=C(NC4=CC=CC=C43)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


